Home > Products > Screening Compounds P130201 > 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide - 852450-59-0

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-3544372
CAS Number: 852450-59-0
Molecular Formula: C20H13F4N5O2
Molecular Weight: 431.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. This class is known for its diverse biological activities, including potential antitumor properties. [] Based on the structural similarities with compounds discussed in the provided papers, it can be hypothesized that this compound might also possess interesting biological activities warranting further investigation.

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Compound Description: This compound demonstrated the highest antitumor activity among a series of synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. It exhibited an IC50 value in the micromolar range against the human breast adenocarcinoma cell line MCF7. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide. Key structural differences include a methylthio group at the 3-position, a 2-chlorophenyl group on the acetamide nitrogen, and the absence of fluorine substitutions on the phenyl ring directly attached to the pyrazolo[3,4-d]pyrimidine core. This comparison highlights the impact of specific substitutions on antitumor activity within this class of compounds.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. It exhibits a rigid, elongated structure with two basic groups and binds to an allosteric site on the receptor, overlapping with but distinct from the binding site of the chemokine ligand CXCL11. []

Relevance: Although VUF11211 belongs to a distinct chemical class (piperazinyl-piperidine) than 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, both compounds highlight the potential of targeting chemokine receptors for therapeutic intervention. While VUF11211 focuses on CXCR3 antagonism, the shared interest in modulating receptor activity underscores the relevance of exploring diverse chemical scaffolds for potential therapeutic applications.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is a potent and selective antagonist of CXCR3, effectively inhibiting the binding and function of CXCR3 ligands (CXCL9, CXCL10, and CXCL11). [] This compound exhibits a distinct 8-azaquinazolinone core structure. []

Relevance: Similar to VUF11211, NBI-74330 highlights the therapeutic potential of targeting chemokine receptors, particularly CXCR3, albeit with a different chemical scaffold compared to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide. Despite their structural differences, both cases emphasize the exploration of diverse chemotypes for modulating receptor activity and potential therapeutic applications.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide

Compound Description: This compound, also referred to as NBI-74330, is a potent and selective CXCR3 antagonist. It effectively inhibits the binding of CXCR3 ligands, particularly CXCL10 and CXCL11, and demonstrates functional antagonism by blocking CXCR3-mediated responses like GTPγS binding, calcium mobilization, and chemotaxis. []

Relevance: This compound is identical to NBI-74330 mentioned above. Its inclusion in multiple studies underscores its significance as a tool for investigating CXCR3 function and its potential as a therapeutic lead for CXCR3-related diseases. Its structural distinction from 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide emphasizes the diversity of chemical scaffolds that can modulate chemokine receptor activity.

BD103 (N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide)

Compound Description: BD103 acts as a biased negative allosteric modulator of CXCR3. This means it selectively inhibits specific signaling pathways downstream of CXCR3 activation, demonstrating probe-dependent effects on chemokine-mediated responses. []

Relevance: BD103, like NBI-74330, targets CXCR3 but exhibits a distinct structure compared to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide. This highlights the exploration of diverse chemical scaffolds to achieve targeted modulation of chemokine receptor activity.

BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid)

Compound Description: BD064 is another example of a biased negative allosteric modulator of CXCR3. It exhibits probe-dependent inhibition of CXCR3 signaling, selectively affecting specific downstream pathways. []

Relevance: Similar to BD103, BD064 showcases the potential of developing allosteric modulators with fine-tuned selectivity for specific chemokine receptor signaling pathways. Its distinct structure compared to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide emphasizes the exploration of diverse chemical scaffolds to achieve targeted modulation of chemokine receptor activity.

Overview

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The compound features a distinctive structure that combines a pyrazolo[3,4-d]pyrimidine core with both fluorophenyl and trifluoromethylphenyl substituents, enhancing its chemical and biological properties .

Source

The compound is cataloged in various chemical databases and literature, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and potential applications.

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a potential pharmaceutical agent due to its interactions with biological targets, making it a subject of interest in drug discovery .

Synthesis Analysis

Methods

The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple synthetic steps. The process begins with readily available starting materials and employs various reagents throughout the synthesis.

Technical Details

Key steps in the synthesis include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This involves cyclization reactions using appropriate precursors and catalysts.
  • Introduction of Substituents: The 4-fluorophenyl and trifluoromethylphenyl groups are introduced through halogenation and coupling reactions. Common reagents include halogenating agents and coupling reagents like amines and acylating agents.
  • Reaction Conditions: The reactions often require elevated temperatures and solvents such as dimethylformamide or dichloromethane to facilitate the desired transformations .
Molecular Structure Analysis

Structure

The molecular structure of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can be represented using standard chemical notation. The compound features a pyrazolo[3,4-d]pyrimidine framework with distinct substituents that contribute to its unique properties.

Data

The chemical formula for this compound is C20H15F3N5O2C_{20}H_{15}F_3N_5O_2, with a molecular weight of approximately 423.36 g/mol. The InChI representation is provided as follows:

InChI=1S/C20H15F3N5O2/c211243513(812)291814(92629)19(31)28(112518)1017(30)2716721615(16)20(22,23)24/h19,11H,10H2,(H,27,30)\text{InChI}=1S/C20H15F3N5O2/c21-12-4-3-5-13(8-12)29-18-14(9-26-29)19(31)28(11-25-18)10-17(30)27-16-7-2-1-6-15(16)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Chemical Reactions Analysis

Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: This process can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions alter the oxidation state of the compound.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
    The reaction conditions typically involve controlled temperatures and appropriate solvents to ensure optimal yields .
Mechanism of Action

The mechanism of action for 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems.

Process

This compound may act by:

  1. Enzyme Inhibition: By binding to active sites on enzymes, it can block their catalytic functions.
  2. Receptor Interaction: It may interact with cellular receptors to modulate signaling pathways.

The specific targets and pathways are context-dependent and vary based on the intended application of the compound .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethylformamide but may have limited solubility in water.

Relevant Data or Analyses

Further studies may be required to fully characterize its stability under various conditions and its reactivity with other chemical species.

Applications

Scientific Uses

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific diseases.
  2. Biochemical Research: Useful in studying enzyme functions and cellular signaling pathways due to its inhibitory properties.

Properties

CAS Number

852450-59-0

Product Name

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C20H13F4N5O2

Molecular Weight

431.3 g/mol

InChI

InChI=1S/C20H13F4N5O2/c21-13-3-7-15(8-4-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)

InChI Key

ADVWHCLWBLJVCK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.